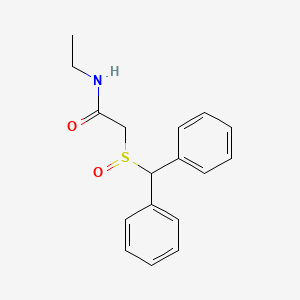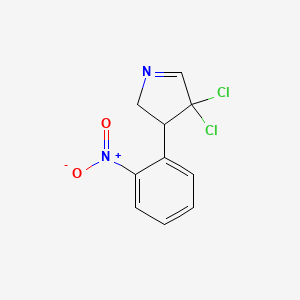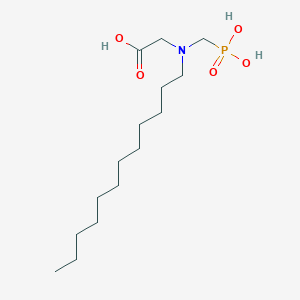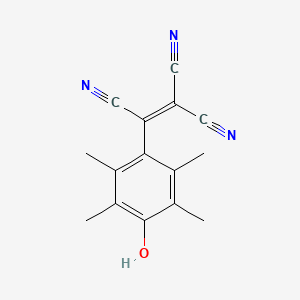![molecular formula C10H20O B14351148 [1-Methyl-3-(propan-2-yl)cyclopentyl]methanol CAS No. 91008-28-5](/img/structure/B14351148.png)
[1-Methyl-3-(propan-2-yl)cyclopentyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-Methyl-3-(propan-2-yl)cyclopentyl]methanol: is a chemical compound with the molecular formula C10H20O It is a cyclopentane derivative with a hydroxyl group attached to a methylene bridge, making it an alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-3-(propan-2-yl)cyclopentyl]methanol typically involves the cyclization of appropriate precursors followed by functional group modifications
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [1-Methyl-3-(propan-2-yl)cyclopentyl]methanol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can facilitate substitution reactions.
Major Products:
- Oxidation can yield ketones or aldehydes.
- Reduction can produce various alcohol derivatives.
- Substitution reactions can introduce halides or other functional groups.
Scientific Research Applications
Chemistry: In chemistry, [1-Methyl-3-(propan-2-yl)cyclopentyl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the study of cycloalkane derivatives and their reactivity.
Biology: The compound’s potential biological activity is of interest in pharmacological research. It may serve as a lead compound for developing new drugs or as a probe for studying biological pathways.
Medicine: In medicine, derivatives of this compound could be explored for therapeutic applications, particularly if they exhibit bioactivity against specific targets.
Industry: Industrially, this compound can be used in the synthesis of specialty chemicals, polymers, and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds:
Cyclopentanol: Another cyclopentane derivative with a hydroxyl group, but without the methyl and isopropyl substituents.
1-Methylcyclopentanol: Similar structure but lacks the isopropyl group.
3-Isopropylcyclopentanol: Similar structure but lacks the methyl group.
Uniqueness: The presence of both methyl and isopropyl groups in [1-Methyl-3-(propan-2-yl)cyclopentyl]methanol makes it unique compared to other cyclopentane derivatives. These substituents can influence the compound’s physical and chemical properties, such as solubility, reactivity, and biological activity.
Properties
| 91008-28-5 | |
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
(1-methyl-3-propan-2-ylcyclopentyl)methanol |
InChI |
InChI=1S/C10H20O/c1-8(2)9-4-5-10(3,6-9)7-11/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
KBSHQCBKGHLYLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(C1)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-methylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine](/img/no-structure.png)


![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea](/img/structure/B14351087.png)

![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)

![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351144.png)


